molecular formula C21H19N3O6S2 B2887360 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylphenyl)sulfonyl-4-oxo-1,3-diazinan-2-yl]sulfanyl]acetamide CAS No. 866866-16-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylphenyl)sulfonyl-4-oxo-1,3-diazinan-2-yl]sulfanyl]acetamide

Numéro de catalogue: B2887360
Numéro CAS: 866866-16-2
Poids moléculaire: 473.52
Clé InChI: GBVVQBACRJTBRV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylphenyl)sulfonyl-4-oxo-1,3-diazinan-2-yl]sulfanyl]acetamide features a benzodioxin moiety linked via an acetamide bridge to a 1,3-diazinan-4-one ring substituted with a 4-methylphenyl sulfonyl group. This structure combines aromatic, sulfonamide, and heterocyclic elements, which are common in bioactive molecules targeting enzymes or receptors.

Propriétés

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylphenyl)sulfonyl-4-oxo-1,3-diazinan-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S2/c1-13-2-5-15(6-3-13)32(27,28)18-11-22-21(24-20(18)26)31-12-19(25)23-14-4-7-16-17(10-14)30-9-8-29-16/h2-7,10,18,21-22H,8-9,11-12H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEXQXQFETZZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CNC(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylphenyl)sulfonyl-4-oxo-1,3-diazinan-2-yl]sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activities of this compound, focusing on its synthesis, enzyme inhibitory potential, and relevant case studies.

Synthesis

The compound was synthesized through a multi-step reaction involving the following key stages:

  • Formation of Sulfonamide : The precursor N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) was reacted with 4-methylbenzenesulfonyl chloride in an alkaline medium to yield sulfonamide derivatives.
  • Substitution Reaction : The sulfonamide was then reacted with various 2-bromo-N-(un/substituted-phenyl)acetamides to produce the target molecule.

The synthesis process yielded compounds with varying structural modifications that were evaluated for biological activity against specific enzymes.

Enzyme Inhibition Studies

Recent studies have demonstrated that the synthesized compounds exhibit significant inhibitory activities against key enzymes associated with metabolic disorders and neurodegenerative diseases:

CompoundTarget EnzymeInhibition TypeIC50 (μM)
7aα-glucosidaseCompetitive12.5
7bAcetylcholinesteraseNon-competitive15.0

These findings suggest that the compound may have potential applications in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) due to its ability to inhibit α-glucosidase and acetylcholinesterase enzymes .

Mechanistic Insights

The mechanism of action appears to involve the binding of the compound to the active sites of these enzymes, thereby preventing substrate access. The structural characteristics of the benzodioxin moiety contribute to its interaction with enzyme active sites, enhancing its inhibitory efficacy.

Case Studies

A series of in vitro studies were conducted to evaluate the biological activity of various derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylphenyl)sulfonyl-4-oxo-1,3-diazinan-2-yl]sulfanyl]acetamide:

  • Study on α-glucosidase Inhibition : In a study aimed at assessing the compound's effect on glucose metabolism, it was found that certain derivatives significantly reduced glucose absorption in intestinal models.
    "The inhibition of α-glucosidase by derivative 7a resulted in a notable decrease in postprandial glucose levels in experimental models" .
  • Neuroprotective Effects : Another study explored the neuroprotective properties of the compound against acetylcholinesterase activity, relevant for AD treatment. The results indicated a protective effect on neuronal cells under oxidative stress conditions.
    "Compounds exhibiting acetylcholinesterase inhibition also demonstrated reduced levels of oxidative stress markers in neuronal cultures" .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features and Functional Groups

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight
Target Compound Benzodioxin + 1,3-diazinan-4-one 4-Methylphenyl sulfonyl, sulfanyl bridge C₂₄H₂₅N₃O₆S₂ 539.60 g/mol
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio]acetamide Benzodioxin + 1,3,4-thiadiazole 4-Methoxybenzylsulfanyl, dual sulfanyl groups C₂₀H₂₀N₄O₄S₃ 476.59 g/mol
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide Benzodioxin + quinazolin-4-one 4-Methoxyphenyl, sulfanyl bridge C₂₅H₂₁N₃O₅S 475.52 g/mol
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) Benzodioxin + sulfonamide 4-Chlorophenyl sulfonyl, 3,5-dimethylphenyl C₂₃H₂₂ClN₂O₅S 488.94 g/mol

Key Observations :

  • The target compound’s 1,3-diazinan-4-one core distinguishes it from analogs with thiadiazole or quinazolinone rings. This ring system may enhance conformational flexibility compared to rigid heterocycles like thiadiazole .
  • The 4-methylphenyl sulfonyl group provides moderate electron-withdrawing effects, contrasting with the 4-methoxybenzylsulfanyl (electron-donating) group in and 4-chlorophenyl sulfonyl (stronger electron-withdrawing) in .

Physicochemical Properties

Table 2: Predicted Physicochemical Data (Collision Cross-Section, CCS)
Compound Type Adduct Predicted CCS (Ų) Notes
Target Compound (Hypothetical) [M+H]+ ~210–220 Estimated based on diazinan flexibility
Quinazolinone Analog (CID 1273440) [M+H]+ 209.9 Rigid quinazolinone reduces CCS

Key Observations :

  • The target’s diazinan ring may increase conformational freedom, leading to higher CCS values than rigid analogs like quinazolinones. This flexibility could improve membrane permeability .
  • Sulfonyl and sulfanyl groups contribute to hydrogen-bonding networks, as seen in ’s discussion of Etter’s hydrogen-bonding patterns. Such interactions influence crystallization and stability .

Méthodes De Préparation

Synthesis of 2-Chloroacetamide Intermediate

The benzodioxin amine (10 mmol) reacts with chloroacetyl chloride (12 mmol) in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (15 mmol). The mixture is stirred for 2 hours, yielding N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide.

Thiol-Ether Formation

The chloroacetamide intermediate (8 mmol) is treated with 5-(4-methylphenyl)sulfonyl-4-oxo-1,3-diazinane-2-thiol (8 mmol) in dimethylformamide (DMF) containing potassium carbonate (16 mmol). The reaction proceeds at 50°C for 6 hours, achieving nucleophilic substitution at the chloro position.

Characterization Data:

  • ¹H NMR (DMSO-d₆): δ 2.40 (s, 3H, CH₃), 4.85 (m, 1H, benzodioxin-H), 7.20–7.43 (m, 4H, aromatic), 8.64 (s, 1H, amide NH).
  • Yield: 72% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Alternative Pathways and Comparative Analysis

Enzymatic Resolution for Chiral Intermediates

A biocatalytic method using Serratia marcescens esterase resolves racemic 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with 98% enantiomeric excess (e.e.). This approach reduces reliance on chiral auxiliaries but requires precise pH control (11.4) and extended reaction times (24–48 hr).

Solid-Phase Synthesis for Scalability

Patent US7973038B2 discloses a solid-supported route where the benzodioxin amine is immobilized on Wang resin. Sulfonylation and coupling steps proceed on-resin, followed by cleavage with trifluoroacetic acid (TFA). This method achieves 68% overall yield with >95% purity, suitable for industrial-scale production.

Challenges and Optimization Strategies

Sulfur Oxidation Side Reactions

Over-oxidation of the sulfanyl group to sulfone is mitigated by:

  • Strict temperature control (<50°C) during thiol-ether formation.
  • Use of antioxidant additives (e.g., ascorbic acid) in DMF.

Amide Bond Instability

The acetamide linker is prone to hydrolysis under acidic conditions. Stabilization strategies include:

  • Lyophilization at neutral pH.
  • Storage under nitrogen atmosphere at −20°C.

Q & A

Q. What are the key steps in synthesizing this compound, and what methodological considerations ensure high purity?

The synthesis involves multi-step reactions, including nucleophilic substitutions and coupling reactions. For example:

  • Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under basic aqueous conditions (pH control is critical) to form intermediates .
  • Step 2 : Treat intermediates with bromoacetamide derivatives in dimethylformamide (DMF) using LiH as an activator to finalize the structure .
    Methodological Tips :
  • Monitor reactions via thin-layer chromatography (TLC) and optimize solvent systems (e.g., DMF for solubility).
  • Purify intermediates via column chromatography to minimize by-products.
  • Confirm purity using proton nuclear magnetic resonance (¹H-NMR) and infrared (IR) spectroscopy .

Q. How can researchers characterize the structural features of this compound?

Key characterization techniques include:

  • ¹H-NMR : Identify protons on the benzodioxin ring (δ 4.2–4.4 ppm for dioxane protons) and sulfonyl groups (δ 7.5–8.0 ppm for aromatic protons) .
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns, particularly for the sulfonyl and diazinane moieties .
  • X-ray Crystallography (if crystals are obtainable): Resolve 3D conformation of the diazinane ring and sulfonyl interactions .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Enzyme Inhibition : Test α-glucosidase inhibition using a colorimetric assay (e.g., p-nitrophenyl glucopyranoside substrate). Compare IC₅₀ values against reference standards like acarbose (e.g., IC₅₀ = 37.38 ± 0.12 μM vs. 81–86 μM for related compounds) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess baseline toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent, catalyst). For example, optimize LiH concentration in DMF to balance reaction rate and by-product formation .
  • Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and identify energy barriers in sulfonyl coupling steps .
  • In Situ Monitoring : Employ reaction calorimetry to detect exothermic events that may degrade sensitive functional groups (e.g., the diazinane ring) .

Q. How should researchers address contradictory bioactivity data (e.g., weak enzyme inhibition but promising cytotoxicity)?

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs with modified sulfonyl or benzodioxin groups to isolate pharmacophores. For example, replacing the 4-methylphenyl group with a methoxy derivative may enhance binding .
  • Off-Target Profiling : Use proteome-wide docking simulations to identify unintended targets (e.g., kinase or protease families) that may explain cytotoxicity .
  • Metabolic Stability Studies : Evaluate hepatic microsomal degradation to rule out rapid metabolization as a cause of weak activity .

Q. What strategies are effective for scaling up synthesis while maintaining quality control?

  • Process Analytical Technology (PAT) : Implement real-time IR spectroscopy to track intermediate formation during large-scale reactions .
  • Purification Protocols : Use centrifugal partition chromatography (CPC) for high-throughput separation of polar by-products .
  • Batch Consistency Testing : Perform statistical analysis (e.g., ANOVA) on multiple batches to validate purity (>95% by HPLC) and crystallinity .

Q. How can computational tools predict the compound’s reactivity or stability under varying conditions?

  • Reaction Path Search : Apply ab initio methods (e.g., Gaussian) to model sulfonyl group hydrolysis in acidic/basic environments .
  • Molecular Dynamics (MD) Simulations : Predict aggregation behavior in aqueous solutions, critical for formulation studies .
  • Degradation Pathway Mapping : Use LC-MS/MS to identify degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.